molecular formula C17H23N3O2 B2768206 N-ethyl-N-({[3-(pyrrolidin-1-yl)phenyl]carbamoyl}methyl)prop-2-enamide CAS No. 2094317-92-5

N-ethyl-N-({[3-(pyrrolidin-1-yl)phenyl]carbamoyl}methyl)prop-2-enamide

Cat. No.: B2768206
CAS No.: 2094317-92-5
M. Wt: 301.39
InChI Key: ZQURVMAJOPWLNA-UHFFFAOYSA-N
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Description

N-ethyl-N-({[3-(pyrrolidin-1-yl)phenyl]carbamoyl}methyl)prop-2-enamide is a synthetic organic compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to an ethyl group and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-({[3-(pyrrolidin-1-yl)phenyl]carbamoyl}methyl)prop-2-enamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Mechanism of Action

The mechanism of action of N-ethyl-N-({[3-(pyrrolidin-1-yl)phenyl]carbamoyl}methyl)prop-2-enamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-N-({[3-(pyrrolidin-1-yl)phenyl]carbamoyl}methyl)prop-2-enamide: can be compared with other compounds containing pyrrolidine or phenyl groups, such as:

Uniqueness

Properties

IUPAC Name

N-ethyl-N-[2-oxo-2-(3-pyrrolidin-1-ylanilino)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-3-17(22)19(4-2)13-16(21)18-14-8-7-9-15(12-14)20-10-5-6-11-20/h3,7-9,12H,1,4-6,10-11,13H2,2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQURVMAJOPWLNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=CC(=CC=C1)N2CCCC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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